3-Bromo-5-chloro-2-iodobenzotrifluoride
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Overview
Description
3-Bromo-5-chloro-2-iodobenzotrifluoride is a chemical compound with the molecular formula C7H2BrClF3I and a molecular weight of 385.35 g/mol . It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, iodine, and trifluoromethyl groups attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Bromo-5-chloro-2-iodobenzotrifluoride typically involves multi-step organic reactions. One common method includes the halogenation of a benzotrifluoride derivative. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the benzene ring. Industrial production methods may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Bromo-5-chloro-2-iodobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms. Common reagents include nucleophiles like amines and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Scientific Research Applications
3-Bromo-5-chloro-2-iodobenzotrifluoride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing complex organic molecules, enabling advancements in drug discovery and materials science.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-iodobenzotrifluoride depends on its specific application. In chemical reactions, the compound’s halogen atoms can participate in various interactions, such as forming bonds with nucleophiles or electrophiles. The trifluoromethyl group can influence the compound’s reactivity and stability. In biological applications, the compound may interact with specific molecular targets, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
3-Bromo-5-chloro-2-iodobenzotrifluoride can be compared with other halogenated aromatic compounds, such as:
1-Bromo-5-chloro-3-fluoro-2-iodobenzene: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
1-Bromo-5-chloro-2-iodobenzene: Lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.
The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s chemical and physical properties, enhancing its utility in various applications.
Properties
IUPAC Name |
1-bromo-5-chloro-2-iodo-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF3I/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVQTPJJSMFCCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)I)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF3I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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